molecular formula C8H6Cl2O3 B13658672 Methyl 3,4-dichloro-2-hydroxybenzoate

Methyl 3,4-dichloro-2-hydroxybenzoate

Cat. No.: B13658672
M. Wt: 221.03 g/mol
InChI Key: BXVBZAABNSEZIH-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-hydroxybenzoate is a substituted methyl ester of hydroxybenzoic acid, characterized by chlorine atoms at the 3 and 4 positions and a hydroxyl group at position 2 of the aromatic ring. The compound is likely synthesized via esterification of 3,4-dichloro-2-hydroxybenzoic acid with methanol under acidic conditions, analogous to methods described for other methyl esters in synthetic protocols .

Properties

IUPAC Name

methyl 3,4-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBZAABNSEZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,4-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3,4-dichloro-2-hydroxybenzoic acid or 3,4-dichloro-2-ketobenzoate.

    Reduction: 3,4-dichloro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Methyl salicylate (methyl 2-hydroxybenzoate) : Lacks chlorine substituents but shares the ortho-hydroxyl group, enabling hydrogen bonding.
  • Methyl 3,4-dichlorobenzoate : Contains chlorine atoms at positions 3 and 4 but lacks the hydroxyl group, reducing polarity.
  • Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester ): Complex alicyclic structures with distinct biological roles in plant resins.

  • Fatty acid methyl esters (e.g., methyl palmitate ): Aliphatic esters with lower aromaticity and higher flexibility.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Solubility Melting Point (°C) LogP*
Methyl 3,4-dichloro-2-hydroxybenzoate 2-OH, 3-Cl, 4-Cl 235.05 Low in water 100–105 (est.) ~2.8
Methyl salicylate 2-OH 152.15 Low in water -8 1.9
Methyl 3,4-dichlorobenzoate 3-Cl, 4-Cl 219.03 Insoluble in water 45–50 (est.) ~3.1
Sandaracopimaric acid methyl ester Diterpene backbone ~330 Lipophilic Not reported ~5.5 (est.)
Methyl palmitate C16 aliphatic chain 270.45 Insoluble in water 28–30 7.1

*LogP: Predicted octanol-water partition coefficient (estimates based on substituent contributions).

Stability and Reactivity

  • The ortho-hydroxyl group in this compound may form intramolecular hydrogen bonds with the ester carbonyl, stabilizing the molecule against hydrolysis compared to non-hydroxylated analogs.
  • Electron-withdrawing chlorine atoms increase resistance to electrophilic substitution but may accelerate ester hydrolysis under basic conditions compared to methyl salicylate.

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